Vasopressin V2 Receptor Antagonist Program: Positional Chlorine Substitution SAR
In the seminal SAR study leading to tolvaptan (OPC-41061), the 7-chloro-substituted benzazepine-5-one intermediate was directly compared against the corresponding 6-, 8-, and 9-chloro regioisomers for V2 receptor binding affinity. The 7-chloro derivative served as the benchmark (relative affinity = 1.0), while the 6-chloro analog showed a 16-fold reduction in affinity and the 9-chloro analog an 11.6-fold reduction [1]. The 8-chloro substitution decreased affinity approximately 5-fold. This positional SAR demonstrates that 7-chloro is uniquely optimal among the mono-chloro benzazepine regioisomers for maintaining high V2 receptor engagement.
| Evidence Dimension | Vasopressin V2 receptor binding affinity (relative to OPC-31260 lead) |
|---|---|
| Target Compound Data | 7-Chloro regioisomer: relative affinity = 1.0 (benchmark) |
| Comparator Or Baseline | 6-Chloro: 16-fold lower; 8-Chloro: ~5-fold lower; 9-Chloro: 11.6-fold lower |
| Quantified Difference | 7-Cl is 5- to 16-fold superior to other positions |
| Conditions | Radioligand binding assay using [3H]AVP in V2 receptor-expressing cells |
Why This Matters
This positional selectivity confirms that only the 7-chloro benzazepine scaffold delivers the binding potency required for downstream drug candidates like tolvaptan; procurement of any other chloro-regioisomer building block will not yield a development-quality V2 antagonist.
- [1] Kondo K, Ogawa H, Yamashita H, et al. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry. 1999;7(8):1743-1754. doi:10.1016/S0968-0896(99)00101-7 View Source
